1,4-Dimethylpyrazine-2,3(1H,4H)-dione
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Overview
Description
1,4-Dimethylpyrazine-2,3(1H,4H)-dione is an organic compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with two methyl groups at the 1 and 4 positions and a dione functional group at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethylpyrazine-2,3(1H,4H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with acetic anhydride can yield this compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dione functional group to corresponding alcohols or amines.
Substitution: The methyl groups at the 1 and 4 positions can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols or amines.
Scientific Research Applications
1,4-Dimethylpyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for developing novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1,4-dimethylpyrazine-2,3(1H,4H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to interfere with DNA synthesis or induce apoptosis in cancer cells. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1,4-Dimethylpyrazine-2,3(1H,4H)-dione can be compared with other similar compounds, such as:
Pyrazine-2,3-dione: Lacks the methyl groups at the 1 and 4 positions, resulting in different chemical properties and reactivity.
1,4-Dimethylpyrazine:
2,3-Dimethylpyrazine: Substitution pattern differs, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct properties and make it valuable for various applications.
Properties
IUPAC Name |
1,4-dimethylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYULNQDGTRMTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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